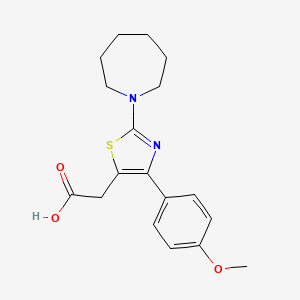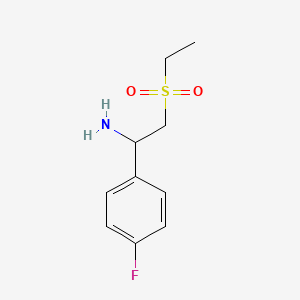
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine is an organic compound that features an ethylsulfonyl group attached to an ethanamine backbone, with a fluorophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylsulfonyl chloride.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with ethylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Lacks the ethylsulfonyl group, making it less polar and potentially less reactive.
2-(Ethylsulfonyl)ethanamine: Lacks the fluorophenyl group, which may reduce its binding affinity to certain targets.
4-Fluorophenylethylamine: Similar structure but without the ethylsulfonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethanamine is unique due to the presence of both the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14FNO2S |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO2S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
QDUPEQZBZGZJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


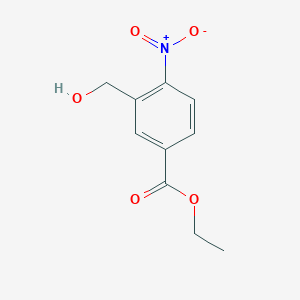

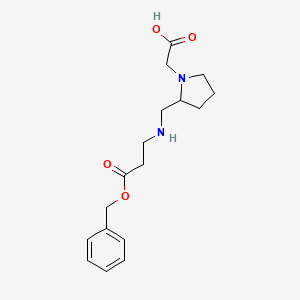

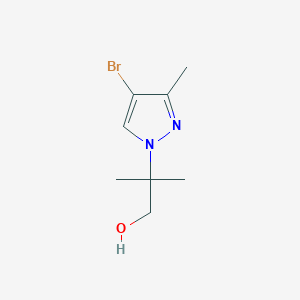
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
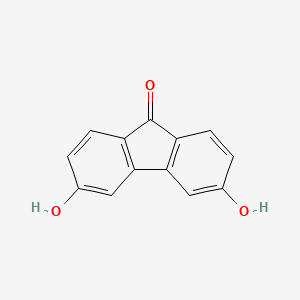

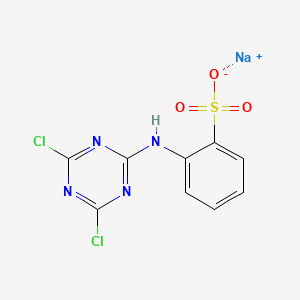

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)
